BenchChemオンラインストアへようこそ!

2,5-dichloro-N-[5-(2-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide

Medicinal Chemistry ADME Optimization Solubility Enhancement

2,5-Dichloro-N-[5-(2-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide (CAS 886922-78-7) is a synthetic small molecule belonging to the halogenated N-(1,3,4-oxadiazol-2-yl)benzamide class, a privileged scaffold in anti-infective drug discovery. Its structure features a 2,5-dichlorobenzamide core linked via an amide bond to a 1,3,4-oxadiazole ring, which is further substituted at the 5-position with a 2-methanesulfonylphenyl moiety (molecular formula C₁₆H₁₁Cl₂N₃O₄S; MW 412.2 g/mol).

Molecular Formula C16H11Cl2N3O4S
Molecular Weight 412.2 g/mol
CAS No. 886922-78-7
Cat. No. B6491955
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-dichloro-N-[5-(2-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide
CAS886922-78-7
Molecular FormulaC16H11Cl2N3O4S
Molecular Weight412.2 g/mol
Structural Identifiers
SMILESCS(=O)(=O)C1=CC=CC=C1C2=NN=C(O2)NC(=O)C3=C(C=CC(=C3)Cl)Cl
InChIInChI=1S/C16H11Cl2N3O4S/c1-26(23,24)13-5-3-2-4-10(13)15-20-21-16(25-15)19-14(22)11-8-9(17)6-7-12(11)18/h2-8H,1H3,(H,19,21,22)
InChIKeyOUEWTOUGAFDAQO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,5-Dichloro-N-[5-(2-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide (CAS 886922-78-7): Core Scaffold & Procurement Classification


2,5-Dichloro-N-[5-(2-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide (CAS 886922-78-7) is a synthetic small molecule belonging to the halogenated N-(1,3,4-oxadiazol-2-yl)benzamide class, a privileged scaffold in anti-infective drug discovery [1]. Its structure features a 2,5-dichlorobenzamide core linked via an amide bond to a 1,3,4-oxadiazole ring, which is further substituted at the 5-position with a 2-methanesulfonylphenyl moiety (molecular formula C₁₆H₁₁Cl₂N₃O₄S; MW 412.2 g/mol) . The 1,3,4-oxadiazole nucleus is recognized for conferring metabolic stability and diverse bioactivity, while the methanesulfonyl group contributes to enhanced aqueous solubility and hydrogen-bonding capacity relative to unsubstituted phenyl analogs [2][3]. This compound is primarily offered as a research-grade screening compound by multiple suppliers, with typical purity specifications of ≥95% (HPLC) .

Why In-Class N-(1,3,4-Oxadiazol-2-yl)benzamides Cannot Be Interchanged: The Case for CAS 886922-78-7


The N-(1,3,4-oxadiazol-2-yl)benzamide scaffold is a recognized ‘privileged structure’ in medicinal chemistry, but subtle variations in halogenation pattern, aryl substitution, and sulfonyl placement profoundly alter biological target engagement, potency, and mechanism of action [1]. For instance, the oxadiazole KKL-35 inhibits the bacterial trans-translation pathway, HSGN-94 blocks lipoteichoic acid (LTA) biosynthesis, and HSGN-220/HSGN-218 act via multifactorial mechanisms including membrane depolarization and menaquinone regulation—all within the same core chemotype [1]. Generic procurement of any N-(1,3,4-oxadiazol-2-yl)benzamide as a functional substitute for CAS 886922-78-7 is therefore invalid: the specific 2,5-dichloro pattern on the benzamide ring and the ortho-methanesulfonylphenyl substituent on the oxadiazole produce a unique electronic and steric profile that is not replicated by para-substituted, mono-chloro, or trifluoromethoxy analogs [2]. Furthermore, the methanesulfonyl group confers distinct physicochemical properties (LogP modulation, aqueous solubility enhancement) that directly impact experimental reproducibility in cell-based assays and in vivo pharmacokinetic studies compared with non-sulfonyl or sulfonamide congeners [3]. Quantitative evidence for these differentiation claims is detailed in Section 3.

Quantitative Differentiation Evidence for 2,5-Dichloro-N-[5-(2-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide (CAS 886922-78-7) Versus Structural Analogs


Unique ortho-Methanesulfonyl Placement Yields Distinct Physicochemical Profile Versus para-Substituted & Non-Sulfonyl Analogs

CAS 886922-78-7 carries an ortho-methanesulfonylphenyl group at the oxadiazole 5-position, whereas the majority of characterized N-(1,3,4-oxadiazol-2-yl)benzamides in the literature bear para-substituted phenyl rings or lack a sulfonyl group altogether [1][2]. The ortho-methanesulfonyl moiety introduces steric hindrance that restricts rotational freedom of the distal phenyl ring and increases topological polar surface area (tPSA) relative to non-sulfonyl analogs, which is predicted to enhance aqueous solubility [3]. Vendor-specified purity for CAS 886922-78-7 is ≥95% (HPLC), a benchmark consistent with screening-grade procurement requirements .

Medicinal Chemistry ADME Optimization Solubility Enhancement

Class-Validated Antibacterial Privilege: Halogenated N-(1,3,4-oxadiazol-2-yl)benzamides Deliver Potent Anti-MRSA Activity (MIC 0.06–1 μg/mL Range)

The halogenated N-(1,3,4-oxadiazol-2-yl)benzamide chemotype, to which CAS 886922-78-7 belongs, has been validated in multiple independent studies as a privileged scaffold for anti-MRSA drug development. Representative analogs HSGN-220, HSGN-218, and HSGN-144 demonstrate minimum inhibitory concentrations (MICs) ranging from 0.06 to 1 μg/mL against clinical MRSA isolates [1]. Critically, these compounds exhibit a low propensity for resistance development over 30-day serial passage experiments—a key advantage over front-line antibiotics vancomycin and linezolid, which show 4- to 32-fold MIC increases under identical conditions [1]. The 2,5-dichloro substitution pattern present in CAS 886922-78-7 is pharmacophorically analogous to the halogenation motifs (OCF₃, SCF₃, SF₅) that drive potency in the HSGN series, where halogen bonding and lipophilic interactions with the menaquinone biosynthesis pathway and membrane components are implicated in the multimodal mechanism of action [1][2].

Antimicrobial Drug Discovery MRSA Antibiotic Resistance

Antifungal Biofilm Inhibition Potential: 1,3,4-Oxadiazole-2-yl Benzamides Outperform Fluconazole Against Candida albicans Biofilm Formation

A 2025 study by Kumar et al. established that N-(5-substituted-1,3,4-oxadiazol-2-yl)benzamide derivatives possess potent anti-biofilm activity against Candida albicans, with the lead compound 5e achieving 86.29% biofilm inhibition at its MIC concentration (7 μg/mL) versus only ~55% inhibition for fluconazole at its MIC (8 μg/mL) [1]. The 1,3,4-oxadiazole-2-yl benzamide scaffold present in CAS 886922-78-7 is structurally congruent with the bioactive core validated in this study, and the methanesulfonylphenyl substituent provides an additional hydrogen-bond-acceptor surface that may enhance binding to fungal adhesins (ALS1, ALS3, HWP1) shown to be downregulated by oxadiazole-benzamide treatment [1]. Electron microscopy confirmed that oxadiazole-benzamide-treated C. albicans biofilms exhibited substantial morphological disruption compared to both untreated controls and fluconazole-treated groups [1].

Antifungal Drug Discovery Biofilm Inhibition Candida albicans

Multimodal Mechanism of Action—Differentiation from Single-Target Oxadiazole Antibiotics (KKL-35 & HSGN-94)

Within the N-(1,3,4-oxadiazol-2-yl)benzamide family, mechanism of action is exquisitely sensitive to peripheral substitution. KKL-35 selectively inhibits trans-translation (a ribosome rescue pathway), and HSGN-94 acts as a specific LTA biosynthesis inhibitor [1]. In contrast, the halogenated variants HSGN-220, -218, and -144 operate through a multimodal mechanism involving simultaneous disruption of menaquinone biosynthesis, membrane depolarization, siderophore regulation, and heme homeostasis [1]. The 2,5-dichloro and 2-methanesulfonylphenyl substituents of CAS 886922-78-7 represent a distinct chemical space within this pharmacophore map, and global proteomics/transcriptomics data from the HSGN series demonstrate that even single-atom substitutions (OCF₃ → SCF₃ → SF₅) shift the relative engagement of each target pathway [1]. This multi-target engagement profile is associated with a dramatically reduced resistance frequency (<10⁻⁹ at 4× MIC over 30 days) compared with single-target antibiotics [1].

Mechanism of Action Multi-target Antibiotics Drug Resistance

Optimal Research & Procurement Application Scenarios for 2,5-Dichloro-N-[5-(2-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide (CAS 886922-78-7)


Anti-MRSA Lead Discovery & Resistance Evasion Screening Programs

CAS 886922-78-7 is a strategically relevant compound for antibacterial discovery groups seeking chemically novel, resistance-evasive starting points against MRSA. The halogenated N-(1,3,4-oxadiazol-2-yl)benzamide class has demonstrated MIC values of 0.06–1 μg/mL against clinical MRSA isolates and >30-day suppression of resistance emergence, outperforming vancomycin and linezolid in both potency and resistance frequency metrics [1][2]. The 2,5-dichloro substitution pattern in CAS 886922-78-7 provides a distinct halogen-bonding surface not present in OCF₃/SCF₃ analogs, enabling exploration of differentiated structure-activity relationships within the multi-target mechanism cluster identified by Naclerio et al. [2]. Procurement for minimum inhibitory concentration (MIC) determination, time-kill kinetics, and serial passage resistance assays is directly supported by the class-validated assay protocols described in ACS Infect. Dis. 2022 [2].

Antifungal Biofilm Eradication & C. albicans Pathogenesis Studies

Research groups focused on antifungal drug-resistant biofilms can deploy CAS 886922-78-7 as a scaffold-matched probe within the oxadiazole-benzamide class that has shown superior biofilm inhibition (86.29%) and fungicidal activity (MFC 32 μg/mL) versus fluconazole (MFC 64 μg/mL) against C. albicans [1]. The methanesulfonylphenyl moiety provides additional hydrogen-bond-acceptor functionality hypothesized to enhance engagement with fungal adhesin proteins (ALS1, ALS3, HWP1) shown to be transcriptionally downregulated by oxadiazole-benzamide treatment [1]. Recommended assays include biofilm biomass quantification (crystal violet), SEM imaging of biofilm architecture, RT-PCR gene expression analysis, and hemocompatibility screening, all validated in the Kumar et al. 2025 study [1].

Chemical Biology Probe Development for Bacterial Menaquinone & Membrane Homeostasis Pathways

The multimodal mechanism of halogenated oxadiazole-benzamides—simultaneously perturbing menaquinone biosynthesis, membrane potential, siderophore production, and heme regulation—makes CAS 886922-78-7 a candidate probe for dissecting interconnected bacterial physiology pathways [1]. Unlike single-target probes (e.g., KKL-35 for trans-translation), the 2,5-dichloro-2'-methanesulfonyl substitution constellation is expected to engage multiple targets, enabling systems-level chemical biology experiments via global proteomics (LC-MS/MS) and transcriptomics workflows identical to those described by Naclerio et al. [1]. This compound's distinct substitution pattern relative to HSGN-220, -218, and -144 allows comparative profiling to map how halogen identity and sulfonyl placement shift target engagement spectra within the oxadiazole-benzamide pharmacophore [1].

Screening Library Expansion with Physicochemically Diversified Oxadiazole-Benzamides

For groups managing diversity-oriented screening collections, CAS 886922-78-7 adds a physicochemically distinct member to the oxadiazole-benzamide sub-library. Its ortho-methanesulfonyl group elevates tPSA (~104 Ų) beyond typical halogenated para-substituted analogs (~77 Ų), enhancing aqueous solubility and potentially blood-brain barrier permeability profiles [1][2]. At vendor-specified purity ≥95% (HPLC) , this compound is immediately suitable for high-throughput screening campaigns targeting antibacterial, antifungal, or anticancer endpoints, where oxadiazole-containing benzamides have demonstrated broad bioactivity [1][2]. Procurement enables exploration of the under-characterized intersection of dichloro-benzamide and ortho-sulfonylphenyl substitution within this privileged scaffold.

Quote Request

Request a Quote for 2,5-dichloro-N-[5-(2-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.